

physical and chemical properties of 2,3-Norbornanedicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Norbornanedicarboxylic Acid

Cat. No.: B163122

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2,3-Norbornanedicarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **2,3-Norbornanedicarboxylic Acid**, a bicyclic dicarboxylic acid with a rigid cage-like structure. The unique stereochemistry of the norbornane framework, with the potential for endo and exo isomers, makes this compound and its derivatives valuable building blocks in medicinal chemistry and materials science. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis, and visualizes relevant chemical pathways and workflows.

Physical and Chemical Properties

2,3-Norbornanedicarboxylic acid, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a white crystalline solid. Its properties are influenced by the stereochemistry of the carboxylic acid groups relative to the bicyclic ring system.

Table 1: General and Physical Properties of **2,3-Norbornanedicarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O ₄	[1]
Molecular Weight	184.19 g/mol	[1]
Appearance	White to almost white powder/crystal	[1][2]
Melting Point	150 °C (solvent: acetic acid)	[2]
Boiling Point (Predicted)	407.7 ± 28.0 °C	[2]
Density (Predicted)	1.420 ± 0.06 g/cm ³	[2]
pKa (Predicted)	4.12 ± 0.40	[3]

Table 2: Solubility of **2,3-Norbornanedicarboxylic Acid**

Solvent	Solubility	Source(s)
Methanol	Soluble	[2]

Note: Quantitative solubility data in various solvents is not readily available in the reviewed literature.

Spectral Data

Detailed spectral data for the saturated **2,3-norbornanedicarboxylic acid** isomers are not extensively reported. However, the characteristic signals can be inferred from the well-documented spectra of its unsaturated precursor, 5-norbornene-2,3-dicarboxylic acid, and related norbornane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigidity of the norbornane skeleton leads to distinct chemical shifts and coupling constants for the endo and exo isomers.

- ¹H NMR: The protons at the bridgehead (C1 and C4) and the methano bridge (C7) typically appear as multiplets. The key differentiating signals are those of the protons at C2 and C3,

which are directly attached to the carboxyl-bearing carbons. In the unsaturated analogs, the protons of the exo isomer are generally shifted downfield compared to the endo isomer[1]. A similar trend is expected for the saturated compound.

- ^{13}C NMR: The spectrum will show signals for the carboxyl carbons (in the range of 170-185 ppm), the bridgehead carbons, the methano bridge carbon, and the remaining methylene carbons of the bicyclic system. A notable difference between the endo and exo isomers of norbornene derivatives is the chemical shift of the C7 (methano bridge) carbon, which is significantly influenced by the stereochemistry of the substituents at C2 and C3[1].

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-norbornanedicarboxylic acid** is characterized by the absorptions of the carboxylic acid functional groups.

Table 3: Expected Characteristic IR Absorption Frequencies

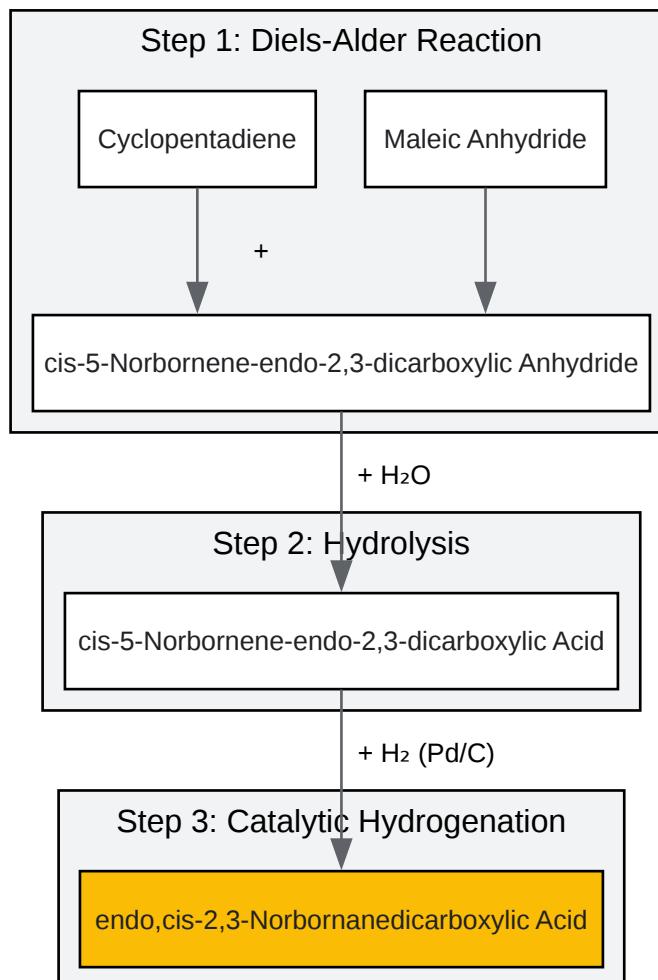
Functional Group	Absorption Range (cm ⁻¹)	Description
O-H stretch	2500-3300	Broad, characteristic of hydrogen-bonded carboxylic acids.
C-H stretch (alkane)	2850-3000	Aliphatic C-H stretching.
C=O stretch	1700-1725	Carbonyl stretching of the carboxylic acid.
C-O stretch	1210-1320	C-O stretching of the carboxylic acid.

Chemical Reactivity and Synthesis

The primary chemical reactivity of **2,3-norbornanedicarboxylic acid** is associated with its carboxylic acid groups, which can undergo esterification, amidation, and salt formation.

The synthesis of **2,3-norbornanedicarboxylic acid** is typically achieved through a two-step process, starting with a Diels-Alder reaction to form the norbornene scaffold, followed by the reduction of the double bond.

Synthesis Pathway of 2,3-Norbornanedicarboxylic Acid

[Click to download full resolution via product page](#)*Synthesis of 2,3-Norbornanedicarboxylic Acid.*

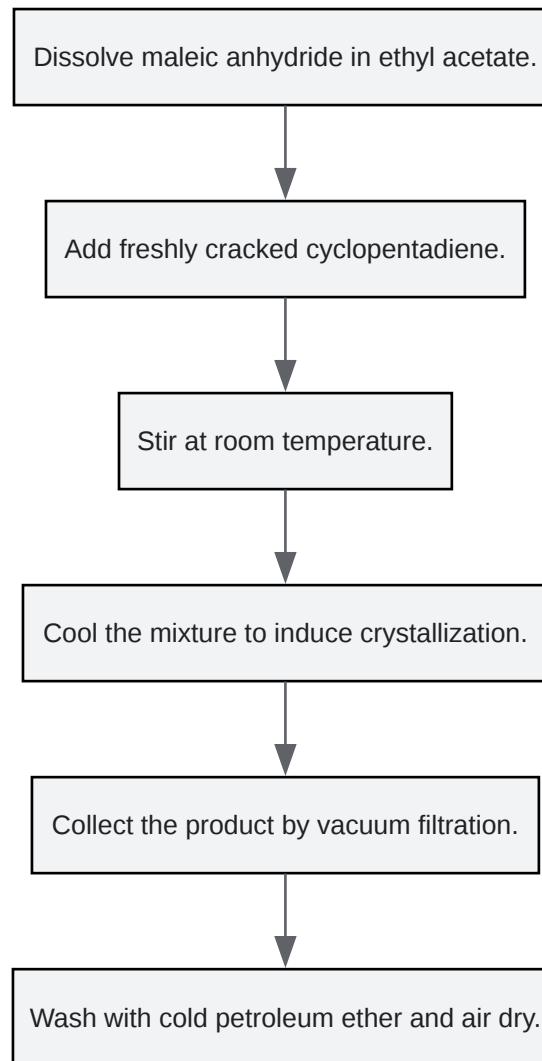
Experimental Protocols

The following are detailed methodologies for the synthesis of **2,3-norbornanedicarboxylic acid**.

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (Diels-Alder Reaction)

This protocol describes the cycloaddition of cyclopentadiene and maleic anhydride.

Workflow for Diels-Alder Reaction

[Click to download full resolution via product page](#)*Diels-Alder Reaction Workflow.*

Methodology:

- In a fume hood, dissolve maleic anhydride in a minimal amount of ethyl acetate in an Erlenmeyer flask with gentle warming.
- Once dissolved, allow the solution to cool to room temperature.
- Add freshly prepared cyclopentadiene (obtained by cracking dicyclopentadiene) dropwise to the stirred solution. The reaction is exothermic.

- Continue stirring for 30 minutes after the addition is complete.
- Cool the flask in an ice bath to facilitate the precipitation of the product.
- Collect the white crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
- Allow the product to air dry.

Hydrolysis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This protocol details the conversion of the anhydride to the corresponding dicarboxylic acid.

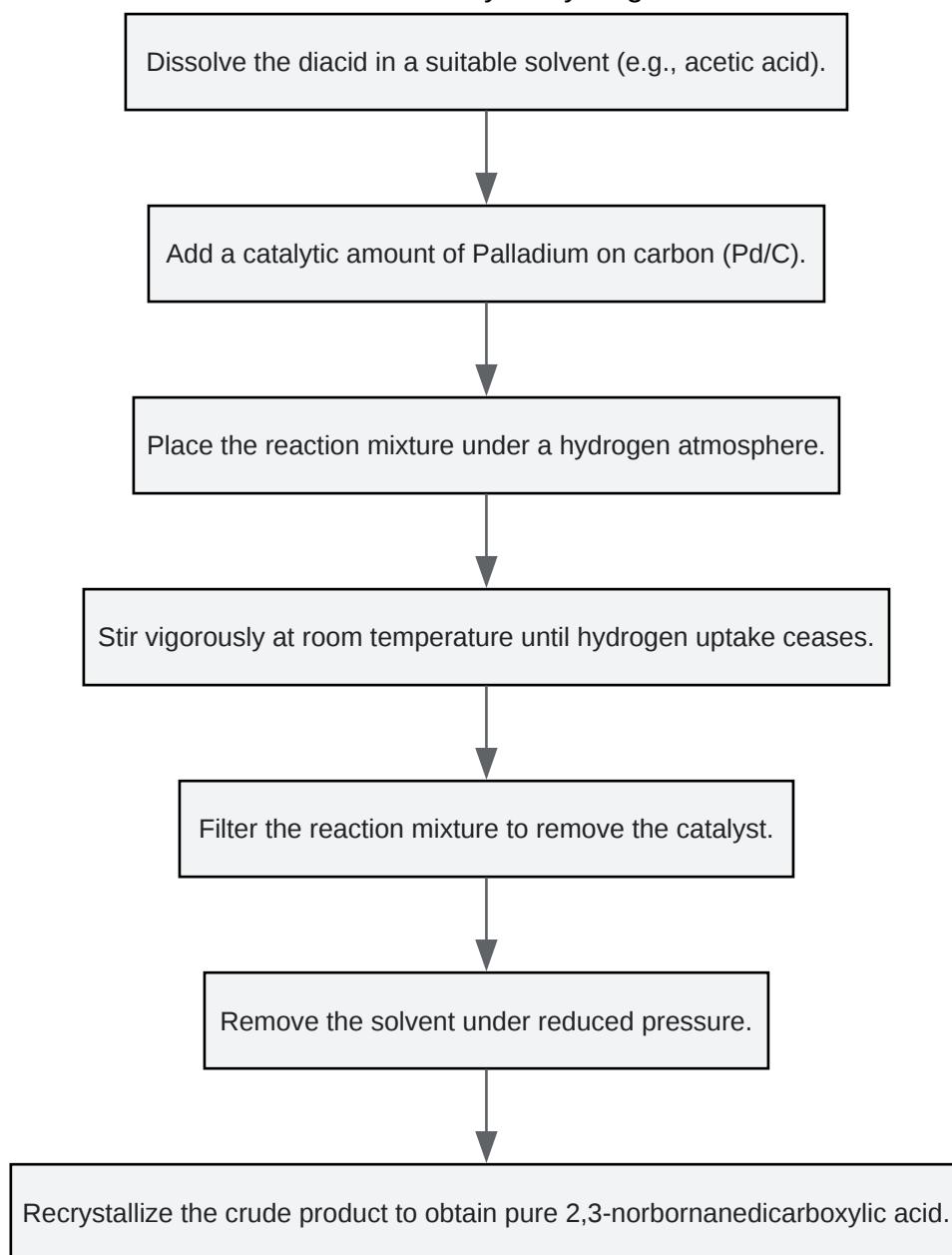
Methodology:

- Place the synthesized cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a round-bottom flask.
- Add a sufficient amount of deionized water to the flask.
- Heat the mixture to boiling with stirring. The anhydride may initially be insoluble.
- Continue heating until all the solid has dissolved, indicating the completion of the hydrolysis.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to induce crystallization of the dicarboxylic acid.
- Collect the needle-like crystals by vacuum filtration and wash with a small amount of cold water.
- Dry the product in a desiccator.

Catalytic Hydrogenation of cis-5-Norbornene-endo-2,3-dicarboxylic Acid

This protocol describes the saturation of the double bond to yield the final product.

Workflow for Catalytic Hydrogenation

[Click to download full resolution via product page](#)*Catalytic Hydrogenation Workflow.*

Methodology:

- Dissolve cis-5-norbornene-endo-2,3-dicarboxylic acid in a suitable solvent such as acetic acid in a hydrogenation flask.

- Carefully add a catalytic amount of 10% palladium on carbon to the solution.
- Secure the flask to a hydrogenation apparatus.
- Evacuate the flask and purge with hydrogen gas several times.
- Pressurize the flask with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously.
- Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
- Carefully vent the apparatus and purge with an inert gas like nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Remove the solvent from the filtrate by rotary evaporation.
- Recrystallize the resulting solid from a suitable solvent to yield pure **endo,cis-2,3-norbornanedicarboxylic acid**.

Applications in Drug Development and Research

The rigid norbornane scaffold of **2,3-norbornanedicarboxylic acid** and its derivatives is utilized to create conformationally constrained analogs of biologically active molecules. This conformational restriction can lead to enhanced binding affinity and selectivity for protein targets. Derivatives have been explored as mimics of amino acids and have shown potential in modulating receptor interactions. The dicarboxylic acid functionality also allows for its use as a linker or scaffold in the design of enzyme inhibitors and other drug candidates. Furthermore, its ability to form stable complexes with metals makes it a useful ligand in the development of coordination polymers and catalysts for organic reactions.

Conclusion

2,3-Norbornanedicarboxylic acid is a versatile compound with a rich stereochemistry that provides a rigid scaffold for various applications in chemical and pharmaceutical research. This guide has summarized its key physical and chemical properties and provided detailed synthetic protocols. While some experimental data, such as pKa values and quantitative solubility, are

not extensively documented, the information presented here offers a solid foundation for researchers and drug development professionals working with this class of compounds. Further characterization of the individual isomers would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revroum.lew.ro [revroum.lew.ro]
- 2. 2,3-NORBORNANEDICARBOXYLIC ACID CAS#: 1724-08-9 [amp.chemicalbook.com]
- 3. 2,3-NORBORNANEDICARBOXYLIC ACID | 1724-08-9 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Norbornanedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163122#physical-and-chemical-properties-of-2-3-norbornanedicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com